Methyl 3,4-diamino-5-methoxybenzoate hydrochloride

Heterocyclic chemistry Organic synthesis Medicinal chemistry

This 3,4-diamino-5-methoxybenzoate scaffold, supplied as a stable hydrochloride salt, enables rapid SAR exploration in benzimidazole synthesis and antimicrobial hit-to-lead programs. The 5-methoxy group modulates electronics for kinase/GPCR targeting, while the ester handle supports prodrug strategies. Choose this specific substitution pattern to ensure synthetic reproducibility and downstream activity.

Molecular Formula C9H13ClN2O3
Molecular Weight 232.66
CAS No. 2172043-09-1
Cat. No. B2932736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,4-diamino-5-methoxybenzoate hydrochloride
CAS2172043-09-1
Molecular FormulaC9H13ClN2O3
Molecular Weight232.66
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)N)C(=O)OC.Cl
InChIInChI=1S/C9H12N2O3.ClH/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11;/h3-4H,10-11H2,1-2H3;1H
InChIKeyFQPRCQHZDBOZEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3,4-diamino-5-methoxybenzoate hydrochloride CAS 2172043-09-1: A Versatile Diamino-Substituted Scaffold for Research & Procurement


Methyl 3,4-diamino-5-methoxybenzoate hydrochloride (CAS: 2172043-09-1) is a diaminobenzoate ester scaffold featuring a 3,4-diamino-5-methoxy substitution pattern on a benzoate core, supplied as a hydrochloride salt for enhanced stability and handling . Its unique substitution pattern offers a combination of two adjacent amino groups for condensation chemistry and a methoxy group for electronic modulation, making it a versatile building block for heterocyclic synthesis and medicinal chemistry research . The compound is commercially available with a minimum purity of 95% as a powder .

Why Closely Related Diaminobenzoates Cannot Be Simply Substituted for Methyl 3,4-diamino-5-methoxybenzoate Hydrochloride


In the context of structure-activity relationship (SAR)-driven research or multistep synthetic sequences, the 3,4-diamino-5-methoxy substitution pattern cannot be replaced by simpler analogs without significant alteration of reactivity and downstream product identity. The 5-methoxy group exerts electronic effects that modulate the nucleophilicity of the adjacent amino groups during condensation and cyclization reactions , while the methyl ester serves as a handle for further derivatization or deprotection. The hydrochloride salt form ensures consistent solubility and handling properties compared to the free base. Direct substitution with methyl 3,4-diaminobenzoate (lacking the methoxy group) or 3,4-diamino-5-methoxybenzoic acid (lacking the ester) would yield different intermediates and final compounds, potentially compromising synthetic yield, purity, or biological activity. This evidence guide provides quantitative and qualitative differentiation to inform procurement decisions.

Quantitative Differentiation Evidence for Methyl 3,4-diamino-5-methoxybenzoate Hydrochloride vs. Closest Analogs


Electronic Modulation via 5-Methoxy Group: Enhanced Reactivity in Heterocyclic Synthesis

The presence of a 5-methoxy substituent adjacent to the 3,4-diamino motif electronically modulates the aromatic ring, enhancing the nucleophilicity of the amino groups in condensation and cyclization reactions compared to unsubstituted 3,4-diaminobenzoate . This substitution pattern has been shown to increase the yield of benzimidazole cyclization by approximately 15-20% in comparative studies of diaminobenzoate derivatives (class-level inference based on SAR studies of substituted o-phenylenediamines) [1]. The methyl ester group also provides a site for further functionalization or deprotection, offering synthetic versatility not available in the corresponding carboxylic acid analog.

Heterocyclic chemistry Organic synthesis Medicinal chemistry

Improved Handling and Stability via Hydrochloride Salt Form

The hydrochloride salt form (CAS 2172043-09-1) provides enhanced aqueous solubility and long-term stability compared to the free base (CAS 1993406-31-7). The free base methyl 3,4-diamino-5-methoxybenzoate is prone to oxidation and discoloration upon storage, whereas the hydrochloride salt remains stable as a powder under recommended storage conditions (4°C) . This difference is critical for reproducible experimental outcomes, particularly in assays requiring precise compound weighing and dissolution.

Compound management Laboratory handling Chemical stability

Antimicrobial Potential: Class-Level Activity Against Gram-Positive Bacteria

Research on the free base methyl 3,4-diamino-5-methoxybenzoate indicates significant antimicrobial properties, with in vitro testing showing activity against various bacterial strains including Enterococcus faecalis . While direct comparative IC50 data for the target compound versus analogs is limited, class-level studies of 3,4-diaminobenzoate derivatives demonstrate that the 5-methoxy substitution can enhance antimicrobial potency by improving membrane penetration and target binding [1]. This positions the compound as a valuable scaffold for developing novel antimicrobial agents.

Antimicrobial research Antibiotic development Biofilm inhibition

High-Value Application Scenarios for Methyl 3,4-diamino-5-methoxybenzoate Hydrochloride in Research and Development


Synthesis of 5-Methoxy-Substituted Benzimidazole Libraries for Medicinal Chemistry

The 3,4-diamino-5-methoxy substitution pattern is ideally suited for the synthesis of benzimidazole scaffolds with defined electronic properties. The adjacent amino groups readily undergo condensation with carboxylic acids or aldehydes to form the benzimidazole core, while the 5-methoxy group modulates the electron density of the fused ring system. This enables the rapid generation of compound libraries for screening against kinase targets, GPCRs, or antimicrobial assays. The hydrochloride salt ensures consistent starting material quality and facilitates accurate stoichiometric control in parallel synthesis workflows .

Antimicrobial Hit-to-Lead Optimization Campaigns

Based on its demonstrated antimicrobial activity and favorable physicochemical properties, this compound serves as a privileged scaffold for hit-to-lead optimization in antibiotic discovery. The 5-methoxy group enhances membrane permeability, while the ester functionality provides a handle for prodrug strategies or further derivatization. Researchers can rapidly explore SAR around the amino and methoxy positions to improve potency against resistant Gram-positive strains, including Enterococcus faecalis and Staphylococcus aureus [1].

Precursor to Active Pharmaceutical Ingredients (APIs) via Heterocyclic Annulation

The diaminobenzoate core is a common intermediate in the synthesis of various APIs, including kinase inhibitors and antimicrobial agents. The 5-methoxy group can be retained in the final drug substance to modulate target binding or metabolic stability. The methyl ester can be hydrolyzed to the carboxylic acid for further conjugation or left intact as a prodrug element. The hydrochloride salt form simplifies isolation and purification steps in multigram-scale syntheses, reducing overall production costs .

Technical Documentation Hub

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